molecular formula C23H26N2O3S2 B14919397 ethyl 2-(acetylamino)-7-(phenylsulfanyl)-6-[(E)-(prop-2-en-1-ylimino)methyl]-2,3,4,5-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-(acetylamino)-7-(phenylsulfanyl)-6-[(E)-(prop-2-en-1-ylimino)methyl]-2,3,4,5-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B14919397
M. Wt: 442.6 g/mol
InChI Key: YHDZICAALBNHPU-UHFFFAOYSA-N
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Description

ETHYL 2-(ACETYLAMINO)-6-[(ALLYLIMINO)METHYL]-7-(PHENYLSULFANYL)-2,3,4,5-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as acetylamino, allylimino, phenylsulfanyl, and tetrahydrobenzothiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(ACETYLAMINO)-6-[(ALLYLIMINO)METHYL]-7-(PHENYLSULFANYL)-2,3,4,5-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the tetrahydrobenzothiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the acetylamino group: This step often involves acetylation reactions using acetic anhydride or acetyl chloride.

    Addition of the allylimino group: This can be done through imine formation reactions using allylamine.

    Attachment of the phenylsulfanyl group: This step may involve thiol-ene reactions or nucleophilic substitution reactions using phenylthiol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(ACETYLAMINO)-6-[(ALLYLIMINO)METHYL]-7-(PHENYLSULFANYL)-2,3,4,5-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfur-containing compounds.

    Medicine: Potential use in drug development due to its unique structure and functional groups.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-(ACETYLAMINO)-6-[(ALLYLIMINO)METHYL]-7-(PHENYLSULFANYL)-2,3,4,5-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors through its functional groups, leading to modulation of biological pathways. For example, the acetylamino group may participate in hydrogen bonding, while the phenylsulfanyl group may engage in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(ACETYLAMINO)-6-[(ALLYLIMINO)METHYL]-7-(PHENYLSULFANYL)-2,3,4,5-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups and the tetrahydrobenzothiophene core, which may confer specific chemical reactivity and biological activity not found in similar compounds.

Properties

Molecular Formula

C23H26N2O3S2

Molecular Weight

442.6 g/mol

IUPAC Name

ethyl 2-acetamido-7-phenylsulfanyl-6-(prop-2-enyliminomethyl)-2,3,4,5-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H26N2O3S2/c1-4-13-24-14-16-11-12-18-19(23(27)28-5-2)22(25-15(3)26)30-21(18)20(16)29-17-9-7-6-8-10-17/h4,6-10,14,19,22H,1,5,11-13H2,2-3H3,(H,25,26)

InChI Key

YHDZICAALBNHPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(SC2=C1CCC(=C2SC3=CC=CC=C3)C=NCC=C)NC(=O)C

Origin of Product

United States

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